REACTION_CXSMILES
|
[CH:1]([N:4]([CH2:6][CH:7]([OH:22])[CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH3:5])([CH3:3])[CH3:2].[CH3:23][Cl:24]>CC(C)=O>[Cl-:24].[C:16]1([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[O:9][CH2:8][CH:7]([OH:22])[CH2:6][N+:4]([CH:1]([CH3:3])[CH3:2])([CH3:23])[CH3:5])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C)CC(COC1=C(C=CC=C1)C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
mixture stirred at room temperature for about 8 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in a Dry Ice-acetone bath
|
Type
|
CUSTOM
|
Details
|
The container is sealed
|
Type
|
TEMPERATURE
|
Details
|
after which time the mixture is again cooled in a Dry Ice-acetone bath
|
Type
|
CUSTOM
|
Details
|
the solvent and excess methyl chloride is removed by evaporation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material remaining is dissolved in 30 ml of absolute ethanol
|
Type
|
CUSTOM
|
Details
|
which then is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from anhydrous acetone
|
Reaction Time |
8 d |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C1(=CC=CC=C1)C1=C(OCC(C[N+](C)(C)C(C)C)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |